![molecular formula C10H11FO3 B3174479 2-[2-(3-Fluorophenyl)ethoxy]acetic acid CAS No. 953786-95-3](/img/structure/B3174479.png)
2-[2-(3-Fluorophenyl)ethoxy]acetic acid
Descripción general
Descripción
“2-[2-(3-Fluorophenyl)ethoxy]acetic acid” is a chemical compound with the molecular formula C10H11FO3 . It has a molecular weight of 198.1909 . It is a derivative of acetic acid, where the hydrogen of the methyl group is replaced by a 2-(3-fluorophenyl)ethoxy group .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a two-carbon acetic acid backbone with a 2-(3-fluorophenyl)ethoxy group attached . The presence of the fluorine atom in the phenyl ring can influence the electronic properties of the molecule .Aplicaciones Científicas De Investigación
Biodegradation and Environmental Fate
Microorganisms in soil and groundwater have been identified with the ability to degrade substances similar to 2-[2-(3-Fluorophenyl)ethoxy]acetic acid, such as ethyl tert-butyl ether (ETBE), through aerobic biodegradation processes. These processes begin with hydroxylation, followed by the formation of intermediates including acetaldehyde, tert-butyl acetate (TBAc), tert-butyl alcohol (TBA), 2-hydroxy-2-methyl-1-propanol (MHP), and 2-hydroxyisobutyric acid (2-HIBA). Slow cell growth and low biomass yields are attributed to the ether structure and slow degradation kinetics of these substances, indicating potential limitations on their metabolism. The presence of co-contaminants may either limit or enhance the biodegradation of such compounds through preferential metabolism or cometabolism, respectively (Thornton et al., 2020).
Wastewater Disinfection
Peracetic acid, closely related to acetic acid derivatives, is recognized for its wide spectrum of antimicrobial activity, making it an attractive disinfectant for wastewater effluents. It's valued for its ease of treatment implementation, effectiveness in the presence of heterogeneous organic matter, absence of persistent toxic or mutagenic by-products, and its efficiency for both primary and secondary effluents. However, its application faces challenges such as increased organic content in the effluent due to acetic acid formation and the high costs associated with its production (Kitis, 2004).
Industrial Separation Processes
The separation of acetic acid from aqueous streams is crucial in industrial contexts, where pervaporation (PV) emerges as an economically and environmentally favorable technique. This membrane-based process is highlighted for its efficiency in separating water-acetic acid mixtures, demonstrating a competitive edge over conventional distillation methods due to lower energy requirements and operational costs (Aminabhavi & Toti, 2003).
Direcciones Futuras
The future directions for research on “2-[2-(3-Fluorophenyl)ethoxy]acetic acid” could include further exploration of its synthesis, chemical reactions, and potential applications. For instance, the development of novel synthesis methods could lead to more efficient production of this compound . Additionally, further investigation into its chemical reactions could provide insights into its potential uses in various fields.
Mecanismo De Acción
Target of Action
The primary targets of 2-[2-(3-Fluorophenyl)ethoxy]acetic acid are currently unknown. This compound is a versatile small molecule scaffold used in pharmaceutical testing
Mode of Action
As a research chemical, it’s likely that its interaction with its targets and the resulting changes are subject to ongoing investigation .
Biochemical Pathways
It has been used in the synthesis of certain compounds , suggesting that it may play a role in various biochemical reactions.
Pharmacokinetics
As a research chemical, its pharmacokinetic profile, including its bioavailability, is likely a subject of ongoing research .
Result of Action
Given its use in pharmaceutical testing , it’s likely that its effects are being studied in various biological contexts.
Propiedades
IUPAC Name |
2-[2-(3-fluorophenyl)ethoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c11-9-3-1-2-8(6-9)4-5-14-7-10(12)13/h1-3,6H,4-5,7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZNDNBZRCYWAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCOCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953786-95-3 | |
| Record name | 2-[2-(3-fluorophenyl)ethoxy]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

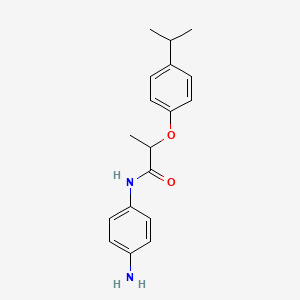
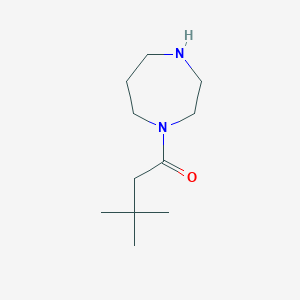

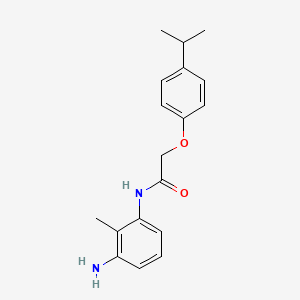
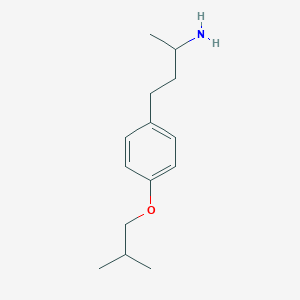
![Methyl 4-[(cyclopropylamino)methyl]benzoate](/img/structure/B3174451.png)
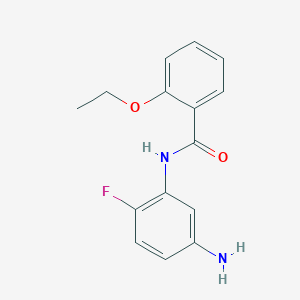

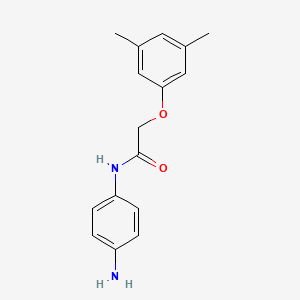
![N-[2-Amino-1-(3,4-difluorophenyl)ethyl]-N,N-dimethylamine](/img/structure/B3174477.png)
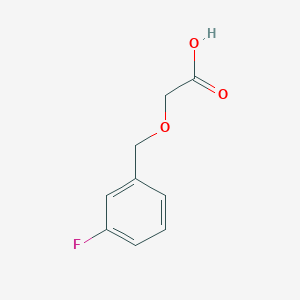
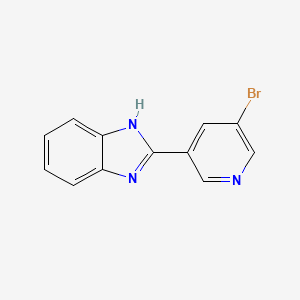
![1-{3-[(2-Furylmethoxy)methyl]phenyl}methanamine](/img/structure/B3174500.png)
